molecular formula C18H14Cl2N2O3 B331528 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide

Cat. No.: B331528
M. Wt: 377.2 g/mol
InChI Key: KCZDDVIOFMNKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) is a synthetic organic compound It is characterized by the presence of a furan ring, a carboxylic acid group, and chlorinated phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step may involve the reaction of a chlorinated phenol with a furan derivative in the presence of a base.

    Chlorination of the pyridine ring: This step may involve the chlorination of a pyridine derivative using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, aldehydes.

    Substitution products: Amino derivatives, thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-3-methyl-phenoxymethyl)-furan-2-carboxylic acid: Lacks the chlorinated pyridine ring.

    2-Chloro-3-methyl-phenoxymethyl-furan-2-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-11-9-12(4-6-14(11)19)24-10-13-5-7-16(25-13)18(23)22-15-3-2-8-21-17(15)20/h2-9H,10H2,1H3,(H,22,23)

InChI Key

KCZDDVIOFMNKLS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N=CC=C3)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N=CC=C3)Cl)Cl

Origin of Product

United States

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